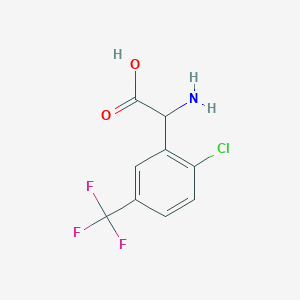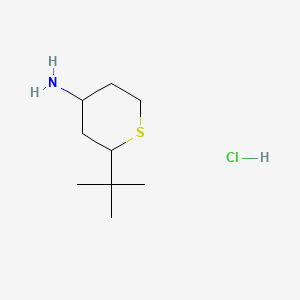
2-Tert-butylthian-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butylthian-4-amine hydrochloride is an organic compound with the molecular formula C4H12ClN. It is a derivative of tert-butylamine, where the amine group is attached to a thian ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylthian-4-amine hydrochloride typically involves the hydrogenolysis of 2,2-dimethylethylenimine. The process begins with the preparation of 2,2-dimethylethylenimine, which is then subjected to hydrogenation in the presence of Raney nickel catalyst to produce tert-butylamine. The final step involves the reaction of tert-butylamine with hydrochloric acid to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butylthian-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
2-Tert-butylthian-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-Tert-butylthian-4-amine hydrochloride involves its interaction with molecular targets and pathways. The compound acts as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This nucleophilic behavior allows it to form bonds with electrophiles, leading to the formation of new compounds. The specific molecular targets and pathways depend on the context of its use in chemical reactions .
Comparación Con Compuestos Similares
2-Tert-butylthian-4-amine hydrochloride can be compared with other similar compounds such as tert-butylamine and its derivatives. While tert-butylamine is a simple amine, this compound has a thian ring, which imparts unique chemical properties. This structural difference makes it more versatile in certain chemical reactions and applications. Similar compounds include:
- Tert-butylamine
- 2-Amino-2-methylpropane hydrochloride
- Tert-butyl 2,2,2-trichloroacetimidate
Propiedades
Fórmula molecular |
C9H20ClNS |
|---|---|
Peso molecular |
209.78 g/mol |
Nombre IUPAC |
2-tert-butylthian-4-amine;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-9(2,3)8-6-7(10)4-5-11-8;/h7-8H,4-6,10H2,1-3H3;1H |
Clave InChI |
PKXDIORCECPJPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC(CCS1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


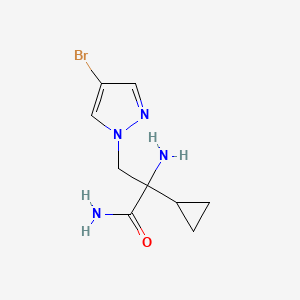
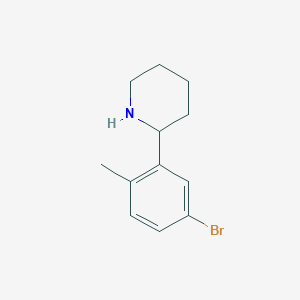
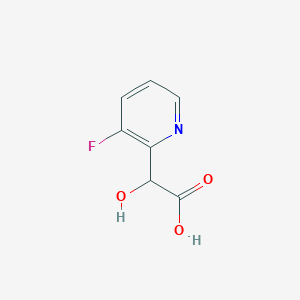
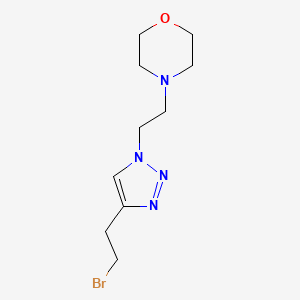
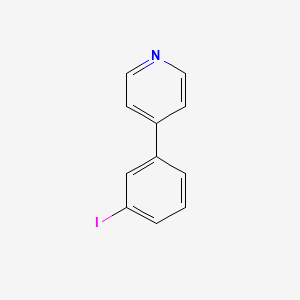
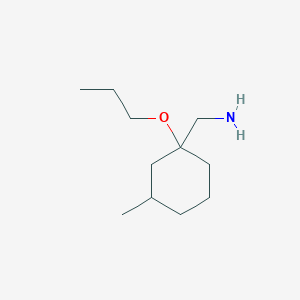
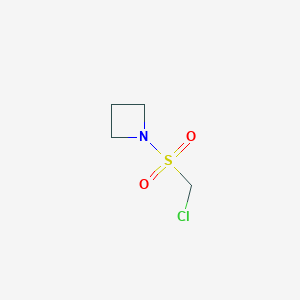
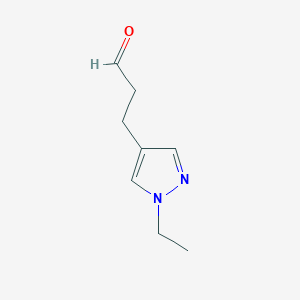
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
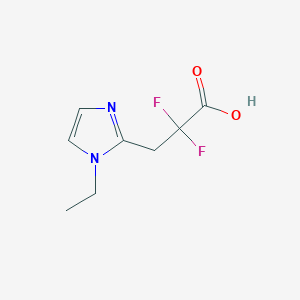
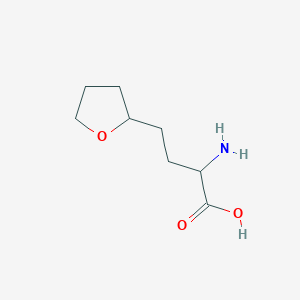
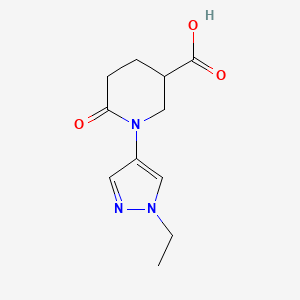
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
